molecular formula C13H12N2O4S B15213622 3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)- CAS No. 832103-02-3

3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-

Cat. No.: B15213622
CAS No.: 832103-02-3
M. Wt: 292.31 g/mol
InChI Key: IOADKSJEOBWNKJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 5-nitrobenzo[b]thiophene core, which can be synthesized through nitration of benzo[b]thiophene. The next step involves the introduction of the pyrrolidine ring via a nucleophilic substitution reaction. Finally, the methanone group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted methanone derivatives.

Scientific Research Applications

®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • ®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]furan-2-yl)methanone
  • ®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophene-3-yl)methanone
  • ®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]selenophene-2-yl)methanone

Uniqueness

®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

832103-02-3

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

[(3R)-3-hydroxypyrrolidin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C13H12N2O4S/c16-10-3-4-14(7-10)13(17)12-6-8-5-9(15(18)19)1-2-11(8)20-12/h1-2,5-6,10,16H,3-4,7H2/t10-/m1/s1

InChI Key

IOADKSJEOBWNKJ-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.